molecular formula C13H12F3N3 B1391021 1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1146221-86-4

1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B1391021
CAS No.: 1146221-86-4
M. Wt: 267.25 g/mol
InChI Key: MZYMBYQKJOGFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Pyrrolo[2,3-b]pyridine Derivatives

The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, represents a fundamental heterocyclic framework that has evolved from early synthetic curiosities to essential building blocks in medicinal chemistry and materials science. This bicyclic system integrates the electron-rich pyrrole ring with the electron-deficient pyridine moiety, creating a unique electronic environment that facilitates diverse chemical transformations and biological interactions. The structural framework provides multiple sites for substitution, allowing for fine-tuning of molecular properties through strategic functionalization.

The inherent versatility of the pyrrolo[2,3-b]pyridine core stems from its ability to participate in both electrophilic and nucleophilic reactions, with distinct reactivities observed at different positions of the fused ring system. The nitrogen atoms within the framework serve as hydrogen bond acceptors and coordination sites, while the carbon positions offer opportunities for introducing various functional groups that can modulate lipophilicity, metabolic stability, and target selectivity. Contemporary research has demonstrated that systematic modifications of this scaffold can yield compounds with diverse biological activities, including kinase inhibition, antimicrobial properties, and anticancer effects.

Historical Development of 1H-Pyrrolo[2,3-b]pyridine Chemistry

The historical development of 1H-pyrrolo[2,3-b]pyridine chemistry traces back to foundational work in the mid-20th century, with early investigations focusing on establishing reliable synthetic methodologies and understanding the fundamental reactivity patterns of this heterocyclic system. Initial studies in 1969 demonstrated that 1H-pyrrolo[2,3-b]pyridines undergo electrophilic substitution reactions predominantly at the 3-position, with nitration, nitrosation, bromination, iodination, and Mannich-type reactions all proceeding selectively at this site. These early findings established the regioselectivity principles that continue to guide synthetic strategies today.

The synthetic approaches developed during this period included modifications of classical indole synthesis methods, particularly adaptations of the Madelung and Fischer syntheses. These methodologies enabled the preparation of various 2-, 3-, and 4-alkyl and aryl substituted derivatives, providing the foundational library of compounds that demonstrated the scope and limitations of the scaffold. Notably, early researchers identified the formation of di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes through reaction with aldehydes and observed unique reactivity patterns that distinguished these compounds from simple indole analogs.

Significant advancement occurred with the recognition that 1H-pyrrolo[2,3-b]pyridines could undergo ring-expansion reactions under specific conditions, as demonstrated by the treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform and alkali to yield 1,8-naphthyridine derivatives. This discovery expanded the synthetic utility of the scaffold beyond simple substitution reactions and established precedent for using pyrrolo[2,3-b]pyridines as precursors to more complex heterocyclic systems. The development of spectroscopic techniques during this period also enabled comprehensive structural characterization, with infrared, nuclear magnetic resonance, and mass spectrometry providing definitive confirmation of molecular structures and reaction pathways.

Significance of Trifluoromethyl-Containing Heterocycles

The incorporation of trifluoromethyl groups into heterocyclic frameworks has emerged as one of the most significant developments in contemporary medicinal chemistry and materials science. The trifluoromethyl group possesses unique electronic and steric properties that fundamentally alter the physicochemical characteristics of organic molecules, including enhanced lipophilicity, increased metabolic stability, and modified hydrogen bonding capabilities. These properties arise from the highly electronegative fluorine atoms and the strong carbon-fluorine bonds, which create a distinctive electronic environment that can dramatically influence molecular interactions and biological activity.

Research has demonstrated that nitrogen-trifluoromethyl (N-CF₃) motifs in heterocycles provide superior performance compared to traditional alkyl substitutions. Studies on five-membered heterocycles containing the N-CF₃ group revealed higher lipophilicity and enhanced metabolic stability compared to their N-methyl counterparts, along with improved Caco-2 permeability profiles. These findings have significant implications for drug development, as they suggest that strategic incorporation of trifluoromethyl groups can optimize pharmacokinetic properties while maintaining or enhancing biological activity.

The synthetic chemistry of trifluoromethylated heterocycles has advanced considerably through the development of new reagents and methodologies. Modern approaches include the use of trifluorodiazoethane as a versatile building block for accessing diverse trifluoromethylated heterocycles through cycloaddition reactions, carbene insertions, and radical processes. Additionally, continuous-flow synthetic routes have been developed to enable scalable preparation of trifluoromethylated compounds, addressing the industrial need for efficient production methods.

Property Standard Alkyl Groups Trifluoromethyl Groups
Lipophilicity Moderate Significantly Enhanced
Metabolic Stability Variable Increased
Hydrogen Bonding Conventional Modified Characteristics
Electronic Effects Weakly Electron-Donating/Withdrawing Strongly Electron-Withdrawing
Steric Requirements Standard Bulky but Compact

Position of 1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in Heterocyclic Chemistry

The compound this compound represents a sophisticated integration of multiple strategic modifications to the parent pyrrolo[2,3-b]pyridine scaffold. The molecular formula C₁₄H₁₁F₆N₃ indicates a molecular weight of 335.25 g/mol, positioning this compound within the optimal range for drug-like molecules according to Lipinski's rule of five guidelines. The systematic incorporation of the tert-butyl group at the 1-position, trifluoromethyl substitution at the 4-position, and carbonitrile functionality at the 3-position creates a unique combination of steric, electronic, and pharmacophoric elements.

The strategic positioning of the tert-butyl group at the nitrogen-1 position serves multiple purposes in the molecular design. This bulky protecting group provides steric hindrance that can influence both the compound's reactivity profile and its potential biological interactions. The tert-butyl substitution pattern has been observed in related pyrrolo[2,3-b]pyridine derivatives used as kinase inhibitors, where it contributes to selectivity and potency optimization. The melting point range of 162-164°C reported for related compounds suggests thermal stability consistent with the presence of this sterically demanding substituent.

The 4-trifluoromethyl substitution pattern is particularly significant as it places the electron-withdrawing trifluoromethyl group in a position that can significantly influence the electronic properties of both the pyrrole and pyridine rings. This positioning can enhance binding affinity through favorable electrostatic interactions while simultaneously improving metabolic stability. The strategic placement at the 4-position also minimizes potential steric clashes with biological targets while maximizing the electronic influence on the heterocyclic system.

Structural Feature Position Chemical Function Biological Significance
tert-Butyl Group N-1 Steric Protection Selectivity Enhancement
Trifluoromethyl Group C-4 Electronic Modulation Metabolic Stability
Carbonitrile Group C-3 Hydrogen Bond Acceptor Target Binding
Pyrrolo[2,3-b]pyridine Core Central Scaffold Pharmacophore Biological Activity

The 3-carbonitrile functionality adds an additional dimension to the compound's potential biological activity profile. Carbonitrile groups serve as hydrogen bond acceptors and can participate in favorable interactions with amino acid residues in protein binding sites. This functional group has been observed in numerous biologically active pyrrolo[2,3-b]pyridine derivatives, where it contributes to both binding affinity and selectivity across different target classes.

Contemporary research has demonstrated that compounds with similar structural features exhibit potent biological activities across multiple therapeutic areas. The combination of trifluoromethyl substitution with carbonitrile functionality in pyrrolo[2,3-b]pyridine scaffolds has yielded compounds with nanomolar potencies against various kinase targets, suggesting that this compound occupies a privileged position within the chemical space of biologically relevant heterocycles.

Properties

IUPAC Name

1-tert-butyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3/c1-12(2,3)19-7-8(6-17)10-9(13(14,15)16)4-5-18-11(10)19/h4-5,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYMBYQKJOGFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C2=C(C=CN=C21)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670628
Record name 1-tert-Butyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146221-86-4
Record name 1-(1,1-Dimethylethyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146221-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the reactivity of the trifluoromethyl group to introduce the trifluoromethyl moiety into the pyrrolo[2,3-b]pyridine scaffold.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with various biological targets. Notably, its trifluoromethyl group enhances lipophilicity, which can improve bioavailability and facilitate cellular uptake.

  • Case Study : Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit activity against certain cancer cell lines. The incorporation of the tert-butyl and trifluoromethyl groups has been linked to enhanced potency and selectivity in targeting specific enzymes involved in tumor growth .

Agrochemicals

The compound's chemical structure allows it to function as a potential pesticide or herbicide. Its stability and reactivity can be tailored for specific agricultural applications.

  • Application Example : Studies have demonstrated that pyrrolopyridine derivatives can act as effective herbicides by inhibiting key enzymes in plant metabolism, thereby reducing weed growth without harming crops .

Material Science

In material science, the compound can be utilized in the development of advanced materials due to its unique electronic properties.

  • Research Insight : The incorporation of fluorinated groups in organic compounds has been shown to enhance thermal stability and mechanical strength, making them suitable for applications in coatings and polymers .

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, allowing it to effectively interact with biological targets. The tert-butyl group contributes to the compound’s steric properties, influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Table 1: Substituent Effects on Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents Key Properties Applications References
1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile -CF₃ (C4), -CN (C3), tert-butyl (N1) High metabolic stability, kinase inhibition potential Pharmaceutical intermediates, HPK1 inhibitors
1-(tert-butyl)-4,6-bis(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile -CF₃ (C4, C6), -CN (C3), tert-butyl (N1) Increased lipophilicity, enhanced steric bulk Not specified (likely research compound)
6-methyl-1-(1-methyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile -CF₃ (C4), -CN (C3), methyl (C6), pyrazole (N1) Improved solubility, potential for heterocyclic interactions Discontinued (CymitQuimica)
1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile -SO₂Ph (N1), -CN (C3) Electron-deficient core, potential protease inhibition Chemoinformatics studies
1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile -CF₃ (C5), -CN (C3), tert-butyl (N1) Altered electronic profile due to C5 substitution Building block for medicinal chemistry

Key Observations:

  • Trifluoromethyl Position: The -CF₃ group at C4 (target compound) vs. C5 () alters electronic distribution. C4 substitution may enhance resonance stabilization, whereas C5 could disrupt π-stacking interactions .

Biological Activity

1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure:

  • Molecular Formula: C13H12F3N3
  • Molecular Weight: 301.3 g/mol
  • CAS Number: 1346447-44-6

The compound features a pyrrolo[2,3-b]pyridine core with a tert-butyl and trifluoromethyl substituent, which are known to influence its biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, including the reaction of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile with fluorinated electrophiles. This process often involves cyclization under specific conditions to yield the desired product efficiently .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, related pyrrolo[2,3-b]pyridines have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL for certain derivatives .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer properties. In vitro studies have demonstrated that related pyrrolo[2,3-b]pyridines can inhibit cellular proliferation in various human tumor cell lines. For example, compounds derived from this scaffold have shown IC50 values as low as 0.36 µM against cyclin-dependent kinases (CDK2 and CDK9), indicating robust anticancer activity .

Case Studies

Case Study 1: Inhibition of CDK2 and CDK9
A study focusing on the inhibition of cyclin-dependent kinases revealed that derivatives of pyrrolo[2,3-b]pyridine exhibited selective inhibition profiles. The compound demonstrated significant selectivity towards CDK2 over CDK9, which is crucial for developing targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy
In another investigation, a series of pyrrolo[2,3-b]pyridine derivatives were tested against resistant bacterial strains. The results indicated that some compounds had potent activity against Mycobacterium abscessus, with MIC values indicating potential for further development as antimicrobial agents.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable bioavailability and metabolic stability; however, detailed pharmacokinetic profiling is necessary to confirm these findings.

Toxicological Profile

The compound has been classified under acute toxicity categories due to its chemical structure. Safety assessments indicate that it may pose risks if not handled properly, particularly concerning oral exposure and eye irritation .

Q & A

What are the optimized synthetic pathways for introducing the tert-butyl group into the pyrrolo[2,3-b]pyridine scaffold?

The tert-butyl group is typically introduced via alkylation using tert-butyl halides under basic conditions. For example, NaH in THF facilitates deprotonation of the pyrrolo[2,3-b]pyridine nitrogen, followed by reaction with tert-butyl iodide at 0°C to room temperature. Critical factors include strict anhydrous conditions to prevent hydrolysis and controlled temperature to minimize side reactions like over-alkylation. Evidence from analogous syntheses highlights the use of Pd-catalyzed cross-coupling for late-stage functionalization of pre-formed scaffolds .

Which advanced spectroscopic techniques are essential for confirming the compound’s regiochemistry and functional groups?

Multinuclear NMR (1H, 13C, and 19F) is critical. The 19F NMR spectrum specifically confirms the presence and environment of the trifluoromethyl group, while 13C NMR identifies nitrile (C≡N) and tert-butyl carbons. High-resolution mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy detects the C≡N stretch (~2200 cm⁻¹). X-ray crystallography, though not explicitly mentioned in the evidence, is recommended for unambiguous structural confirmation .

How does the trifluoromethyl group influence electronic properties and reactivity in cross-coupling reactions?

The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, stabilizing negative charges and directing electrophilic substitution. This necessitates tailored catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, as seen in , where boronic acids react selectively at the 4-position of the pyrrolo[2,3-b]pyridine scaffold .

How can computational methods optimize reaction conditions for this compound’s synthesis?

The ICReDD approach ( ) combines quantum chemical calculations (e.g., transition state analysis) with machine learning to predict optimal solvents, catalysts, and temperatures. For instance, DFT calculations can model the energy barrier for tert-butyl group introduction, while solvent polarity simulations guide choices like THF over DMF for polar intermediates .

How should researchers resolve contradictions in reported biological activities of structurally similar analogs?

Discrepancies often arise from assay variability (e.g., cell lines, concentrations). Cross-validation using standardized protocols (e.g., NIH/3T3 for cytotoxicity) and systematic structure-activity relationship (SAR) studies are essential. ’s similarity scoring (0.63–0.84 for analogs) underscores how minor substituent changes (e.g., thiophene vs. phenyl) drastically alter activity .

What methodologies assess the stability of the tert-butyl group under acidic or oxidative conditions?

Accelerated stability studies involve exposing the compound to HCl (0.1–1 M) in dioxane/water at 40–60°C, monitored via HPLC. ’s synthesis of tert-butyl carbamates in dichloromethane with triethylamine suggests sensitivity to strong acids, necessitating buffered conditions (pH 4–6) during purification .

What strategies enable selective functionalization of the pyrrole ring without modifying the pyridine moiety?

Protecting groups like Boc (tert-butoxycarbonyl) shield the pyridine nitrogen during pyrrole modifications. For example, describes Boc protection followed by nitration at 0°C to selectively functionalize the electron-rich pyrrole ring. Pd-mediated C–H activation can further target the 3-position of the pyrrole .

Which green chemistry approaches improve sustainability in large-scale synthesis?

Replacing traditional solvents (DMF, dichloromethane) with cyclopentyl methyl ether (CPME) or ethanol-water mixtures reduces environmental impact. emphasizes membrane separation technologies for solvent recycling, while microwave-assisted synthesis shortens reaction times and energy use .

How to design SAR studies for analogs with enhanced kinase inhibition?

Synthesize analogs with variations at the trifluoromethyl (e.g., CF₃ → CHF₂) and tert-butyl (e.g., t-Bu → cyclopropyl) positions.

Test in vitro kinase inhibition (IC₅₀) against target kinases (e.g., JAK2, EGFR).

Perform molecular docking (e.g., AutoDock Vina) to correlate substituent size/hydrophobicity with binding affinity. ’s use of nicotinoyl chloride for derivatization exemplifies this approach .

What in vitro models are suitable for preliminary toxicological profiling?

  • Hepatotoxicity : HepG2 cell viability assays (MTT or resazurin).
  • Genotoxicity : Ames test (Salmonella typhimurium strains TA98/TA100).
  • Cardiotoxicity : hERG channel inhibition assays.
    ’s GHS-compliant safety data sheets recommend OECD guidelines for standardized testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reactant of Route 2
1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.